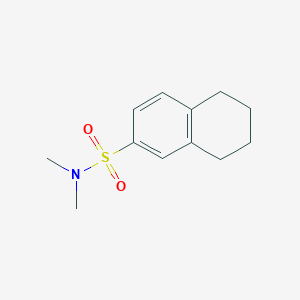
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the modulation of serotonin and dopamine neurotransmission in the brain. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which in turn enhances their neurotransmission.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to have neuroprotective effects, particularly in models of cerebral ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide for lab experiments is its high selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is its relatively low potency compared to other compounds in its class, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
Future research on 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, future studies could investigate the use of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in combination with other compounds to enhance its efficacy and reduce potential side effects. Finally, the development of more potent and selective derivatives of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could lead to the discovery of new therapeutic agents for the treatment of these disorders.
Synthesemethoden
The synthesis of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the reaction of 2-fluorophenylpiperazine with propargylamine in the presence of a catalyst such as copper iodide. The resulting product is then reacted with phosgene to form the carboxamide group. The overall yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a high affinity for serotonin and dopamine receptors in the brain, which are known to be involved in the regulation of mood, emotion, and cognition.
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h2-6H,1,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBOLIQQOMGRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)


![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
